molecular formula C20H18Cl2FN5O2S B286134 N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Cat. No. B286134
M. Wt: 482.4 g/mol
InChI Key: KWWNHOMRCOERAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves the inhibition of various cellular pathways that are involved in cancer growth and inflammation. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit cancer cell growth, and induce apoptosis. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. However, one limitation is the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide. One direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, future research may focus on optimizing its synthesis method and developing new derivatives with improved properties. Finally, clinical trials may be conducted to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with N-(2-mercaptoethyl)-4-ethyl-4H-1,2,4-triazole-3-carboxamide in the presence of triethylamine. The resulting product is then treated with 3,5-dichloroaniline in the presence of sodium hydride to obtain the final compound.

Scientific Research Applications

N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

Molecular Formula

C20H18Cl2FN5O2S

Molecular Weight

482.4 g/mol

IUPAC Name

N-[[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C20H18Cl2FN5O2S/c1-2-28-17(10-24-19(30)15-5-3-4-6-16(15)23)26-27-20(28)31-11-18(29)25-14-8-12(21)7-13(22)9-14/h3-9H,2,10-11H2,1H3,(H,24,30)(H,25,29)

InChI Key

KWWNHOMRCOERAS-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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